molecular formula C18H19ClN2O5S B2991927 Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate CAS No. 1448131-30-3

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

Cat. No. B2991927
CAS RN: 1448131-30-3
M. Wt: 410.87
InChI Key: GLKSVDOTKGRHOR-UHFFFAOYSA-N
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Description

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate, also known as Mpsb, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate and its derivatives are synthesized through a series of chemical reactions involving condensation, methylation, hydrogenolysis, and cyclization, showcasing their versatility in organic synthesis. The influence of different reagents and conditions on the yield and properties of these compounds has been extensively studied, revealing the critical role of temperature, solvent, and reagent dosage in optimizing their synthesis (Xiu-lan, 2009).

Antimicrobial Activity

Derivatives of Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate have been evaluated for their antimicrobial properties, particularly against pathogens affecting tomato plants. The structure-activity relationship studies indicate that substitutions on the benzhydryl ring and the sulfonamide ring significantly influence antibacterial activity. Some synthesized compounds have shown potent antimicrobial activities comparable to standard drugs, highlighting their potential as novel antimicrobial agents (Vinaya et al., 2009).

Enzyme Inhibition

Compounds containing the Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate motif have been identified as potent inhibitors of specific enzymes. For instance, they have been investigated for their ability to inhibit the Na+/H+ exchanger, demonstrating their potential for use as adjunctive therapy in the treatment of acute myocardial infarction. The selectivity and potency of these compounds as enzyme inhibitors offer promising avenues for the development of therapeutic agents (Baumgarth et al., 1997).

Material Science and Luminescent Properties

Derivatives with structural similarities to Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate have been synthesized and characterized for their mesomorphic and photoluminescent properties. These compounds have shown potential in the development of new materials with specific optical properties, such as cholesteric mesophases and strong blue fluorescence emissions, which could be useful in various applications including displays and sensors (Han et al., 2010).

properties

IUPAC Name

methyl 4-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-25-18(22)13-4-6-15(7-5-13)27(23,24)21-11-8-14(9-12-21)26-17-16(19)3-2-10-20-17/h2-7,10,14H,8-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLKSVDOTKGRHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)sulfonyl)benzoate

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